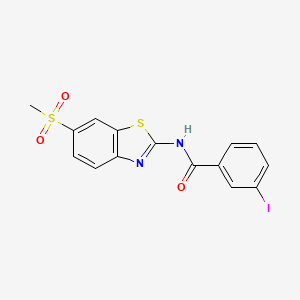

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (molecular formula: C₁₅H₁₁IN₂O₃S₂, molecular weight: 458.29 g/mol) is a benzamide derivative featuring a benzothiazole core substituted with a methanesulfonyl group at position 6 and an iodine atom at position 3 of the benzamide ring .

Preparation Methods

The synthesis of 3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl group and the iodine atom. The final step involves the formation of the benzamide linkage.

Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Iodination: The iodination step involves the reaction of the methanesulfonylated benzothiazole with iodine or an iodine-containing reagent.

Formation of Benzamide Linkage: The final step involves the coupling of the iodinated benzothiazole with an appropriate benzoyl chloride derivative to form the benzamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methanesulfonyl group and the benzothiazole moiety.

Coupling Reactions: The benzamide linkage can be further modified through coupling reactions with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.

Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Research: The compound has been used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural analogs and their distinguishing features:

Structural Variations and Physicochemical Properties

- Halogen Substituents : The iodine atom in the target compound confers a higher molecular weight (458.29 vs. 347.23–392.84 g/mol) and greater steric bulk compared to chloro, fluoro, or bromo analogs. This may enhance hydrophobic interactions in biological systems but reduce solubility .

- Crystallographic Differences : Single-crystal X-ray diffraction (SC-XRD) studies of analogs like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) reveal lattice parameters (e.g., a = 5.9479 Å, b = 16.8568 Å) that vary with substituents. Larger substituents like iodine may alter crystal packing and optical properties .

Computational and Experimental Insights

- Drug-Likeness : Computational tools (e.g., Molinspiration) predict favorable physicochemical parameters for analogs, including logP and solubility, which are critical for drug development .

Biological Activity

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O3S2I

- Molecular Weight : 392.37 g/mol

Pharmacological Properties

Research indicates that compounds with a benzothiazole core often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methanesulfonyl group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | OVCAR-3 | 31.5 | MAGL inhibition |

| Compound B | COV318 | 43.9 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Studies have reported significant activity against various bacterial strains, suggesting that this compound may possess similar effects.

The mechanisms by which benzothiazole derivatives exert their biological effects often involve:

- Enzyme Inhibition : Many benzothiazoles act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

Recent research has highlighted the potential of benzothiazole derivatives in clinical applications:

- Study on Anticancer Activity : A study evaluated the efficacy of various benzothiazole derivatives against ovarian cancer cell lines. The results indicated that modifications to the benzothiazole core significantly enhanced anticancer activity.

- Antimicrobial Study : Another study focused on the antimicrobial properties of related compounds, demonstrating effectiveness against resistant bacterial strains.

Properties

Molecular Formula |

C15H11IN2O3S2 |

|---|---|

Molecular Weight |

458.3 g/mol |

IUPAC Name |

3-iodo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C15H11IN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

InChI Key |

GJDAFEHKSJRFAD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.